molecular formula C9H11BrN2O4S B1437882 N-Boc-2-amino-5-bromothiazole-4-carboxylic acid CAS No. 914347-09-4

N-Boc-2-amino-5-bromothiazole-4-carboxylic acid

Cat. No. B1437882
CAS RN: 914347-09-4
M. Wt: 323.17 g/mol
InChI Key: HESQBOBWSLEMLZ-UHFFFAOYSA-N
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Description

“N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H11BrN2O4S and a molecular weight of 323.16 . It is used as an intermediate in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are significant class of organic medicinal compounds, has been reported . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions has also been described .


Molecular Structure Analysis

The molecular structure of “N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” consists of a bromothiazole ring attached to a carboxylic acid group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group .


Chemical Reactions Analysis

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Physical And Chemical Properties Analysis

“N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is a solid compound . It has a predicted density of 1.574±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The bromine atom on the thiazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various side chains and functional groups. This is particularly useful in the development of molecules with potential pharmacological activities .

Advanced Intermediate for Drug Development

N-Boc-2-amino-5-bromothiazole-4-carboxylic acid: is used as an advanced intermediate in the drug development process. Its protected amino group and reactive sites make it a valuable starting material for the synthesis of more complex molecules that could be evaluated for therapeutic efficacy .

Building Blocks for Peptide Synthesis

The compound’s carboxylic acid functionality allows it to be used in peptide coupling reactions. It can be incorporated into peptides as a modified amino acid, which can then be deprotected to reveal the free amino group for further peptide elongation or modification .

Material Science Applications

In material science, the thiazole derivative can be used to synthesize novel polymers or small molecules that exhibit unique electronic or photophysical properties. These materials can be applied in the development of organic semiconductors, sensors, or other advanced materials .

Bioconjugation Techniques

The presence of both a carboxylic acid and a protected amino group allows for selective bioconjugation techniques. This compound can be used to attach biomolecules to various surfaces or to each other, which is useful in the creation of biosensors or drug delivery systems .

Catalysis Research

N-Boc-2-amino-5-bromothiazole-4-carboxylic acid: can be used in catalysis research to study new reaction pathways or to develop novel catalysts. The thiazole ring system is known to stabilize transition states and can be incorporated into catalyst structures to enhance their performance .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential use as novel pesticides or herbicides. The reactivity of the bromine atom allows for the creation of compounds that could interact with specific biological targets in pests or weeds .

Environmental Science

Lastly, this compound can be utilized in environmental science research to synthesize markers or probes that can detect pollutants or other environmental hazards. Its reactivity and the ability to introduce fluorescent or other detectable groups make it a valuable tool for environmental monitoring .

Safety And Hazards

“N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of “N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” and its derivatives could involve further exploration of their therapeutic roles. Given their promising antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic properties , these compounds could be further studied for potential applications in the treatment of various diseases.

properties

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-7-11-4(6(13)14)5(10)17-7/h1-3H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESQBOBWSLEMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661740
Record name 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-amino-5-bromothiazole-4-carboxylic acid

CAS RN

914347-09-4
Record name 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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